molecular formula C17H12F2N2O4S B2435995 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate CAS No. 896309-04-9

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate

Cat. No.: B2435995
CAS No.: 896309-04-9
M. Wt: 378.35
InChI Key: GMZZECVWXITELL-UHFFFAOYSA-N
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Description

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C17H12F2N2O4S and its molecular weight is 378.35. The purity is usually 95%.
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Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,6-difluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C18H15F2N3O4S
  • Molecular Weight : Approximately 401.39 g/mol

Structural Features

The compound incorporates several functional groups:

  • Imidazole ring : Known for its biological activity, particularly in antifungal and anticancer properties.
  • Pyran ring : Associated with various pharmacological effects.
  • Thioether linkage : Enhances reactivity and potential interactions with biological targets.
  • Difluorobenzoate moiety : May influence solubility and binding characteristics.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The imidazole component may interact with enzyme active sites, inhibiting their function.
  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways involved in disease processes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of various bacterial strains, potentially through disruption of cellular processes.

Anticancer Activity

Studies have shown that derivatives of the pyran structure can exhibit cytotoxic effects against cancer cell lines. The presence of the imidazole ring is particularly notable for its potential in targeting cancer cells by inducing apoptosis or inhibiting proliferation.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
6-(1-methylimidazolyl) thio benzoateContains imidazole and thioetherAntifungal properties
4-hydroxycoumarinLacks thioether but has a similar ring structureAnticoagulant activity
3-hydroxyflavoneSimilar aromatic characterAntioxidant properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Imidazole Derivative : Methylation using agents like methyl iodide.
  • Formation of Thioether Linkage : Utilizing thiol compounds under catalytic conditions.
  • Esterification : Employing coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to attach the difluorobenzoate moiety.

Study on Anticancer Activity

A study conducted on similar pyran-based compounds revealed that they exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy Testing

In vitro tests demonstrated that this compound displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O4S/c1-21-6-5-20-17(21)26-9-10-7-13(22)14(8-24-10)25-16(23)15-11(18)3-2-4-12(15)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZZECVWXITELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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